molecular formula C9H8N4S B498825 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol CAS No. 2165-12-0

7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol

Cat. No.: B498825
CAS No.: 2165-12-0
M. Wt: 204.25g/mol
InChI Key: KKRXWMLLDAIWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,4,5,7-tetraazatricyclo[6400,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol is a complex organic compound with the molecular formula C₉H₈N₄S This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in the synthesis include amines, thiols, and various catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The nitrogen atoms in the tricyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitrogen atoms in the tricyclic structure can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
  • 7-Thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene

Uniqueness

7-Methyl-2,4,5,7-tetraazatricyclo[6400,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol is unique due to its specific substitution pattern and the presence of a thiol group

Biological Activity

7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol (CAS No. 2165-12-0) is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4SC_9H_8N_4S, with a molar mass of 204.25 g/mol. The structure features a unique tricyclic arrangement with multiple nitrogen atoms that contribute to its biological activity.

PropertyValue
Molecular FormulaC₉H₈N₄S
Molar Mass204.25 g/mol
CAS Number2165-12-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways.
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
  • Interference with Cell Signaling Pathways : The compound may modulate signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of nitrogen-containing heterocycles similar to this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .
    CompoundActivity Against
    7-Methyl derivativeS. aureus, E. coli
  • Anticancer Research : In vitro studies indicated that the compound could reduce cell viability in glioblastoma cell lines by inducing apoptosis .
    Cell LineIC50 (µM)
    Glioblastoma25
  • Inflammation Models : Research involving animal models showed that the compound reduced markers of inflammation significantly compared to control groups .

Properties

IUPAC Name

4-methyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c1-12-6-4-2-3-5-7(6)13-8(12)10-11-9(13)14/h2-5H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRXWMLLDAIWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.